molecular formula C26H22N4O2 B11205038 N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

Cat. No.: B11205038
M. Wt: 422.5 g/mol
InChI Key: QUIMNAXLRIMPSF-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylaniline and 2-phenylpyrimidine derivatives. The reaction conditions may involve:

    Condensation Reactions: Combining the starting materials under acidic or basic conditions.

    Cyclization: Formation of the heterocyclic ring structure through intramolecular reactions.

    Oxidation: Introduction of the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its heterocyclic structure is often associated with biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Researchers may study its interactions with biological targets to develop new drugs.

Industry

In industry, this compound may find applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimidin-5-yl)acetamide
  • N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is unique due to its specific ring structure and functional groups. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C26H22N4O2/c1-17-9-8-10-18(2)25(17)28-23(31)16-29-21-13-6-7-14-22(21)30-24(32)15-20(27-26(29)30)19-11-4-3-5-12-19/h3-15H,16H2,1-2H3,(H,28,31)

InChI Key

QUIMNAXLRIMPSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5

Origin of Product

United States

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